molecular formula C11H11NO B069777 2-[(2-METHYLPROP-2-EN-1-YL)OXY]BENZONITRILE CAS No. 177780-86-8

2-[(2-METHYLPROP-2-EN-1-YL)OXY]BENZONITRILE

Cat. No.: B069777
CAS No.: 177780-86-8
M. Wt: 173.21 g/mol
InChI Key: DERBRTIWMTUIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-METHYLPROP-2-EN-1-YL)OXY]BENZONITRILE: is an organic compound with the molecular formula C11H11NO It is a derivative of benzonitrile, where the benzene ring is substituted with a 2-[(2-methyl-2-propenyl)oxy] group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures to produce benzonitrile derivatives .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzonitrile derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Substitution reactions can occur at the benzene ring, where electrophilic aromatic substitution is common.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, nitrating agents.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzonitrile compounds.

Scientific Research Applications

Chemistry:

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development due to its ability to interact with biological targets.

Industry:

Mechanism of Action

Molecular Targets and Pathways: Benzonitrile derivatives exert their effects by interacting with specific molecular targets, such as enzymes and receptors. The exact mechanism can vary depending on the specific derivative and its application. For instance, in biological systems, these compounds may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.

Properties

IUPAC Name

2-(2-methylprop-2-enoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-6H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERBRTIWMTUIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.